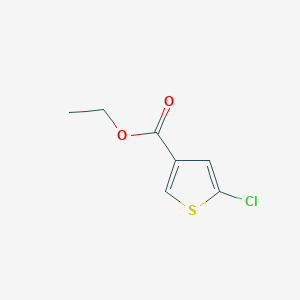
beta-Calendic acid
Overview
Description
Beta-Calendic acid is an octadecatrienoic acid . It is an omega-6 fatty acid and a conjugated linolenic acid .
Synthesis Analysis
Beta-Calendic acid is synthesized in Calendula officinalis from linoleate by an unusual Δ12-oleate desaturase (a FAD 2 variant) that converts the cis-double bond at position 9 to a trans, trans-conjugated double bond system . Using the co-expression of C. officinalis fatty acid conjugases (CoFADX-1 or CoFADX-2) and Punica granatum fatty acid desaturase (PgFAD2), the synthesis of beta-Calendic acid has been metabolically engineered in the yeast Schizosaccharomyces pombe .Molecular Structure Analysis
The molecular formula of beta-Calendic acid is C18H30O2 . It is synthesized from linoleate by converting the cis-double bond at position 9 to a trans, trans-conjugated double bond system .Chemical Reactions Analysis
The synthesis of beta-Calendic acid involves the conversion of the cis-double bond at position 9 to a trans, trans-conjugated double bond system . This reaction is facilitated by an unusual Δ12-oleate desaturase .Physical And Chemical Properties Analysis
Beta-Calendic acid has a molecular weight of 278.4 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . It also has a Rotatable Bond Count of 13 .Scientific Research Applications
Industrial Oil Crop Potential
Beta-Calendic acid, derived from Calendula officinalis, has shown promise as an industrial oil crop due to its significant seed oil content, which is rich in calendic acid. This acid is a valuable industrial feedstock. Research has indicated that the best cultivars of Calendula officinalis could yield field harvests in the range of 2.0-2.5 tons per hectare, with an oil content averaging 16.3%. The variation in crop maturity, seed, oil, and calendic acid content highlights the potential for selective breeding to enhance these characteristics for industrial applications (Cromack & Smith, 1998).
Medicinal and Anti-Cancer Properties
Beta-Calendic acid and its isomer, alpha-calendic acid, have demonstrated potent anti-cancer properties. A study found that these acids can induce apoptosis and suppress invasion in human choriocarcinoma JEG-3 cells. They increase oxidative stress in these cells, leading to the activation of the p38MAPK pathway, which plays a crucial role in the apoptosis process (Li et al., 2013).
Potential in Paint and Coating Industries
Beta-Calendic acid is also of interest in the paint and coating industries. Its high rate of oxidation makes it a suitable drying agent in paints, varnishes, and plastics, potentially replacing hazardous volatile organic compounds. Calendula, particularly the cultivars 'Resina' and 'Erfurter Orangefarbigen', has been evaluated for dual seed and flower production, with the seeds containing about 50-55% calendic acid. This makes it a viable candidate for industrial applications in the production of safer and more environmentally friendly products (Wilen, Barl, Slinkard, & Bandara, 2004).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(8E,10E,12E)-octadeca-8,10,12-trienoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-11H,2-5,12-17H2,1H3,(H,19,20)/b7-6+,9-8+,11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGMPXYVZZCNDQ-OBWVEWQSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC=CCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=C/C=C/CCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317144 | |
| Record name | β-Calendic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Calendic acid | |
CAS RN |
822-19-5 | |
| Record name | β-Calendic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=822-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-Calendic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![4-[(R)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline](/img/structure/B3112533.png)